3-(Trifluoromethyl)quinoxalin-2-ol chemical structure and IUPAC name
3-(Trifluoromethyl)quinoxalin-2-ol chemical structure and IUPAC name
An In-depth Technical Guide: 3-(Trifluoromethyl)quinoxalin-2-one
Abstract
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)quinoxalin-2-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core molecular identity, including its chemical structure, IUPAC nomenclature, and the critical role of its keto-enol tautomerism. The document elucidates the synergistic value derived from its two key structural motifs: the biologically privileged quinoxaline core and the pharmacologically powerful trifluoromethyl group. Furthermore, this guide presents a detailed synthetic protocol, discusses the compound's applications in drug development, and offers insights into its therapeutic potential. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this valuable molecular scaffold.
Core Molecular Identity and Physicochemical Characteristics
The foundational step in leveraging any chemical entity for research and development is a precise understanding of its structure and properties. 3-(Trifluoromethyl)quinoxalin-2-one is a molecule whose name and structure warrant careful examination due to an important chemical equilibrium that dictates its behavior.
Chemical Structure and IUPAC Nomenclature
The compound is a derivative of quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring.[1] A trifluoromethyl (-CF3) group is substituted at position 3, and an oxo group (=O) is at position 2 of the quinoxaline core.
The systematically correct IUPAC name for the predominantly observed and more stable form of this molecule is 3-(trifluoromethyl)-1H-quinoxalin-2-one .[2] Its structure is represented by the following chemical identifiers:
The Critical Role of Keto-Enol Tautomerism
A crucial aspect of this molecule's chemistry is its existence as a tautomeric mixture. The prompt's topic, 3-(trifluoromethyl)quinoxalin-2-ol, refers to the enol tautomer, which is in equilibrium with the keto (or more accurately, amide) form, 3-(trifluoromethyl)-1H-quinoxalin-2-one.[4][5] In the solid state and in most common conditions, the equilibrium heavily favors the keto-amide form due to the greater stability of the C=O double bond compared to the C=C double bond in the enol form.[5]
This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets. The ability to exist in either form can influence receptor binding and pharmacokinetic properties.
Caption: Keto-enol tautomeric equilibrium of the title compound.
Key Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility and formulation studies.
| Property | Value | Source |
| IUPAC Name | 3-(trifluoromethyl)-1H-quinoxalin-2-one | [2] |
| Synonyms | 3-(Trifluoromethyl)-2(1H)-quinoxalinone, 3-(trifluoromethyl)quinoxalin-2-ol | [2] |
| CAS Number | 58457-64-0 | [2] |
| Molecular Formula | C₉H₅F₃N₂O | [2][3] |
| Molecular Weight | 214.15 g/mol | [6] |
| Melting Point | 248 - 249 °C | |
| XlogP (Predicted) | 1.8 | [7] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
The Trifluoromethyl-Quinoxalinone Scaffold in Medicinal Chemistry
The title compound is a textbook example of how combining a privileged scaffold with a high-impact functional group can create a molecule of significant interest for drug discovery.
The Quinoxaline Core: A Privileged Heterocycle
The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is earned because its derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][8] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding, a key interaction for drug-receptor binding.
The Trifluoromethyl Group: A Bioisosteric Powerhouse
The incorporation of a trifluoromethyl (-CF3) group is a widely used and highly effective strategy in modern drug design.[9][10] The rationale for its inclusion is multifaceted:
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Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[10]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes.[10][11]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 group can significantly alter the pKa of nearby functional groups, thereby influencing a molecule's ionization state and its binding affinity to target proteins.[10]
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Bioisosterism: The -CF3 group can act as a bioisostere for other groups, like a methyl or isopropyl group, but with vastly different electronic and metabolic properties, allowing chemists to fine-tune a lead compound's profile.[8]
Synthesis and Reactivity
The synthesis of 3-(trifluoromethyl)quinoxalin-2-one can be approached in several ways, but modern methods often favor direct, late-stage functionalization, which is more efficient for creating diverse libraries of compounds.
General Synthetic Workflow
A common strategy for creating substituted quinoxalinones involves the cyclization of precursors, followed by functionalization. A highly effective and atom-economical approach is the direct C-H trifluoromethylation of the parent quinoxalin-2-one scaffold. This avoids the need to handle potentially unstable trifluoromethylated building blocks.
Caption: General workflow for direct C-H trifluoromethylation.
Experimental Protocol: Radical Trifluoromethylation
The following protocol is based on a method described for the direct trifluoromethylation of quinoxalinone compounds, which offers mild reaction conditions and operational simplicity.[12] This method relies on the generation of a trifluoromethyl radical which then attacks the electron-rich quinoxalinone ring.
Objective: To synthesize 3-(trifluoromethyl)quinoxalin-2-one from quinoxalin-2-one.
Materials:
-
Quinoxalin-2-one
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Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
An appropriate oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., Dichloroethane or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Column chromatography supplies (Silica gel, solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2-one (1.0 eq).
-
Reagent Addition: Add sodium trifluoromethanesulfinate (approx. 2.0-3.0 eq) and the chosen solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes to remove oxygen, which can quench radical reactions.
-
Initiation: Add the oxidant (approx. 2.0-3.0 eq) to the stirring mixture. The choice of oxidant is critical for initiating the formation of the CF3 radical from the sulfinate salt.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-75 °C) for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to ensure efficient radical generation and reaction kinetics.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and residual oxidant.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(trifluoromethyl)quinoxalin-2-one.
This protocol is a representative example and may require optimization for scale and specific laboratory conditions.
Applications and Future Directions
The unique combination of the quinoxaline scaffold and the trifluoromethyl group makes this compound and its derivatives highly valuable in drug discovery programs.
-
Antimicrobial Agents: Derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties, particularly against Gram-positive bacteria and mycobacteria.[13] The trifluoromethyl group can enhance both the potency and penetration of these agents into bacterial cells.[13]
-
Anticancer Research: Quinoxalines are known to act as inhibitors of various kinases, which are crucial targets in oncology.[1] The properties conferred by the -CF3 group can improve the binding affinity and selectivity of these kinase inhibitors.
-
Antiviral Development: Dihydroquinoxalin-2-ones are recognized as privileged structures in the development of antiviral drugs.[8] The functionalization at the C3 position with a trifluoromethyl group provides a key starting point for synthesizing novel antiviral candidates.
The future of this scaffold lies in its use as a core building block for combinatorial chemistry and fragment-based drug design. Its well-defined structure and predictable reactivity allow for the systematic exploration of chemical space to develop next-generation therapeutics with improved efficacy and safety profiles.
Conclusion
3-(Trifluoromethyl)quinoxalin-2-one is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its identity is defined by a stable keto-amide structure in equilibrium with its enol tautomer. The molecule's value is derived from the potent synergy between the biologically active quinoxaline core and the pharmacologically enhancing trifluoromethyl group. With robust synthetic routes available, this compound is poised to remain a valuable and frequently utilized scaffold in the ongoing search for novel and effective therapeutic agents.
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